molecular formula C19H16FN3O4S B3019437 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-64-4

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B3019437
CAS RN: 946254-64-4
M. Wt: 401.41
InChI Key: JBOWEAKYZAAAPS-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific tin chloride with sodium salts of heteroaromatic carboxylic acids, as seen in the synthesis of tri(o-fluorobenzyl)tin esters . This suggests that the synthesis of the compound might also involve the use of similar fluorobenzyl groups and carboxamide functionalities, which are common in the synthesis of heteroaromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied using X-ray analysis and molecular orbital methods . These studies reveal that the molecules often have planar aromatic rings linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group. This information can be extrapolated to suggest that the compound may also exhibit a planar aromatic ring structure, which is typical for such molecules.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of complexes with tin atoms, which become five-coordinate in a trigonal bipyramidal structure by coordinating with a nitrogen atom of the carboxylate group . This indicates that the compound may also participate in complex formation with metals, potentially affecting its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, are influenced by the positions of the fluorine and nitrogen substituents . These positions affect molecular conformation and supramolecular aggregation, which in turn can influence the compound's solubility, melting point, and other physicochemical properties. For the compound , the presence of a fluorobenzyl group and a sulfamoylphenyl group suggests that it may exhibit unique solubility and aggregation behavior due to these substituents.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOWEAKYZAAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

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